Product packaging for 1-Dehydro-chloramphenicol(Cat. No.:)

1-Dehydro-chloramphenicol

Cat. No.: B13417661
M. Wt: 321.11 g/mol
InChI Key: ZMCQNNUYRHSMAB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dehydro-chloramphenicol is a chemical derivative of Chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae . This product is provided for research purposes to facilitate studies in microbiology and pharmaceutical sciences. Chloramphenicol and its derivatives primarily function by inhibiting bacterial protein synthesis. They bind reversibly to the 50S subunit of the bacterial 70S ribosome, specifically blocking the peptidyl transferase activity and preventing the elongation of peptide chains . This mechanism is generally bacteriostatic and has shown activity against a range of gram-positive, gram-negative, and anaerobic bacteria . Research into derivatives like this compound is valuable for exploring the biochemical pathways of antibiotic action and the molecular basis for bacterial resistance, which can occur via reduced membrane permeability, ribosomal mutation, or enzymatic inactivation such as by chloramphenicol acetyltransferase (CAT) . Safety Note: The parent compound, Chloramphenicol, is associated with serious human health risks, including dose-dependent bone marrow suppression and an idiosyncratic, often fatal, aplastic anemia . It has been listed as reasonably anticipated to be a human carcinogen . WARNING: This product is strictly for research use in a controlled laboratory setting. It is NOT intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate personal protective equipment (PPE) and in accordance with institutional safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10Cl2N2O5 B13417661 1-Dehydro-chloramphenicol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10Cl2N2O5

Molecular Weight

321.11 g/mol

IUPAC Name

2,2-dichloro-N-[(2R)-3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide

InChI

InChI=1S/C11H10Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8,10,16H,5H2,(H,14,18)/t8-/m1/s1

InChI Key

ZMCQNNUYRHSMAB-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)[C@@H](CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Biotransformation Pathways and Enzymology of 1 Dehydro Chloramphenicol Formation and Further Conversion

Microbial Transformation of Chloramphenicol (B1208) Leading to 1-Dehydro-chloramphenicol

The initial and pivotal step in the degradation of chloramphenicol by various microorganisms is its oxidation, leading to the formation of this compound. This biotransformation is a key detoxification mechanism employed by certain bacteria.

Several bacterial strains have been identified as capable of mediating the dehydrogenation of chloramphenicol. Notably, species from the genera Caballeronia and Sphingomonas have been implicated in this oxidative transformation. nih.govnih.govresearchgate.net Research has highlighted Caballeronia sp. PC1 and Sphingomonas sp. CL5.1 as key players in the oxidation of chloramphenicol's hydroxyl groups. nih.govresearchgate.net Synergistic interactions between these bacteria, such as between Sphingomonas sp. and Caballeronia sp., have been shown to significantly enhance the mineralization of chloramphenicol. nih.gov Another strain, Sphingobium sp. CAP-1, has also been identified as capable of oxidizing chloramphenicol. asm.orgasm.org

Bacterial StrainKey Finding
Caballeronia sp. PC1Involved in the oxidation of C1-OH and C3-OH groups of chloramphenicol. nih.govresearchgate.net
Sphingomonas sp. CL5.1Participates in the initial oxidation steps of chloramphenicol biotransformation. nih.govnih.govbiorxiv.org
Sphingobium sp. CAP-1Carries a novel oxidase gene (cmO) that facilitates the oxidation of chloramphenicol. asm.orgasm.org

The formation of this compound is a result of the specific enzymatic oxidation of the C1-hydroxyl group on the propanediol (B1597323) side chain of the chloramphenicol molecule. nih.govnih.gov This dehydrogenation is one of the initial steps in the microbial degradation pathway of this antibiotic. nih.govnih.gov In some bacteria, such as Caballeronia sp. PC1, the dehydrogenation of the C1-hydroxyl group can occur on a modified chloramphenicol structure that has already undergone oxidation at the C3-hydroxyl position. nih.gov The molecular mechanism involves the catalytic action of oxidoreductases that facilitate the removal of hydrogen from the C1-hydroxyl group, resulting in the formation of a ketone.

A specific class of enzymes, the oxidoreductases, is central to the formation of this compound. Within this class, enzymes belonging to the glucose-methanol-choline (GMC) oxidoreductase family have been identified as key catalysts in the oxidation of chloramphenicol. nih.govnih.govasm.orgasm.org

A novel oxidase, termed chloramphenicol oxidase (CmO), has been discovered and characterized in Sphingobium sp. strain CAP-1. asm.orgasm.orgnih.gov This enzyme is capable of catalyzing the oxidation at the C-1' position of chloramphenicol. asm.orgasm.orgnih.gov The gene encoding CmO is highly conserved among members of the Sphingomonadaceae family. asm.orgnih.gov GMC oxidoreductases facilitate the dual oxidation of the C3-hydroxyl group, and their activity is crucial for the inactivation of chloramphenicol. researchgate.netnih.gov While much of the recent research has focused on the oxidation at the C3 position, these enzymes, including CmO, are also implicated in the oxidation at the C1 position, which directly leads to this compound. asm.orgasm.org The enzymatic reaction involves the transfer of a hydride to a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is subsequently reoxidized. researchgate.net

Enzyme Family/NameFunction in Chloramphenicol OxidationBacterial Source Example
Glucose-Methanol-Choline (GMC) OxidoreductasesCatalyze the oxidation of hydroxyl groups on the chloramphenicol side chain. nih.govnih.govasm.orgSphingomonas sp., Caballeronia sp. nih.govnih.gov
Chloramphenicol Oxidase (CmO)A novel oxidase that catalyzes oxidation at the C-1' and C-3' positions of chloramphenicol. asm.orgasm.orgnih.govSphingobium sp. CAP-1 asm.orgasm.orgnih.gov

Further Biotransformation of this compound

Following its formation, this compound can undergo further metabolic transformations, most notably through nitroreduction pathways. These subsequent steps are significant as they can lead to the formation of metabolites with altered biological activity.

The p-nitro group of this compound is susceptible to enzymatic reduction. This nitroreduction pathway leads to the formation of amino-dehydrochloramphenicol. nih.gov The conversion of the nitro group to an amino group represents a significant chemical modification of the molecule. This reduction has been observed under aerobic conditions in various biological systems. nih.gov The formation of this amino product has been confirmed using high-performance liquid chromatography (HPLC). nih.gov It is suggested that the genotoxicity of this compound may be linked to its nitroreduction within target tissues, leading to the in situ production of toxic intermediates. nih.gov

The aerobic nitroreduction of this compound has been demonstrated in in vitro studies using various tissue homogenates. Research has shown that bone marrow cell homogenates can effectively mediate this reduction. nih.gov This process was found to be dependent on both the concentration of the cells and the duration of the reaction. nih.gov

In addition to bone marrow, other tissues have been shown to possess the capacity for this biotransformation. Studies have observed the reduction of this compound in homogenates of human liver, Raji cells, and HL-60 tumors. nih.gov The ability of human liver tissue to reduce the nitro group of chloramphenicol itself has also been established, with the activity being potentiated by NADPH. nih.gov These findings support the hypothesis that the metabolic activation of chloramphenicol and its derivatives via nitroreduction can occur in various tissues, potentially contributing to its toxicological profile. nih.govnih.gov

Tissue HomogenateObservation
Human and Rabbit Bone MarrowDemonstrated aerobic nitroreduction of this compound to amino-dehydrochloramphenicol. nih.gov
Human LiverShowed capacity for the reduction of this compound. nih.gov
Raji Cells and HL-60 TumorsObserved reduction of this compound. nih.gov

Comparative Metabolic Stability with Other Chloramphenicol Metabolites

The metabolic stability of a drug and its metabolites is a critical factor in determining their potential for accumulation and toxicity. Studies have been conducted to assess the stability of dehydrochloramphenicol (B1197969) (DH-CAP) in comparison to the parent drug, chloramphenicol, and other metabolites.

Research investigating the stability of chloramphenicol and its cytotoxic analogues in human blood and liver has provided valuable insights. In these studies, chloramphenicol itself was found to be stable in both blood and liver homogenates over a 30-minute incubation period at 37°C, with full recovery of the initial amount. In contrast, this compound (DH-CAP) exhibited a lower metabolic stability. While it remained stable for the initial 5 minutes of incubation, its concentration gradually decreased thereafter. After 30 minutes, approximately 50% of the initial amount of DH-CAP was recovered from blood, and about 70% was recovered from liver homogenates. karger.com This indicates that this compound is less stable than its parent compound in these biological matrices.

Another chloramphenicol metabolite, nitrophenylaminopropanedione (NPAP), demonstrated even lower stability, decreasing at a faster rate than DH-CAP. A highly reactive intermediate, nitroso-chloramphenicol (NO-CAP), was found to be extremely unstable, disappearing almost immediately upon incubation in blood or liver. karger.com The relative stability of DH-CAP, while lower than chloramphenicol, suggests that if formed in the body, it may persist long enough in the circulation to reach target tissues like the bone marrow and exert its biological effects. karger.com

The parent drug, chloramphenicol, has a reported half-life in adults with normal hepatic and renal function ranging from 1.5 to 3.5 hours. drugbank.com In comparison, the data on the degradation of this compound in human blood and liver suggests a shorter half-life under these in vitro conditions.

The following table summarizes the comparative stability of chloramphenicol and this compound in human blood and liver after 30 minutes of incubation.

Metabolic Stability of Chloramphenicol and this compound

CompoundMatrixRecovery after 30 min (%)
ChloramphenicolHuman Blood100
ChloramphenicolHuman Liver100
This compound (DH-CAP)Human Blood50
This compound (DH-CAP)Human Liver70

Molecular and Cellular Biological Impact of 1 Dehydro Chloramphenicol

Induction of DNA Damage and Genotoxicity at the Cellular Level

The bacterial metabolite of chloramphenicol (B1208), 1-dehydro-chloramphenicol (DH-CAP), has been identified as a significant genotoxic agent, capable of inducing damage to cellular DNA. This contrasts with its parent compound, chloramphenicol, which is generally considered devoid of genotoxic effects on human cells in its unmetabolized form. jmb.or.krinchem.org The investigation into DH-CAP's biological activity reveals a potential mechanism for the hematotoxicity observed in some individuals treated with chloramphenicol. nih.govnih.gov

This compound has been demonstrated to induce DNA single-strand breaks in various intact human cell types. jmb.or.krinchem.orgnih.gov Using the alkaline elution technique, studies have shown that DH-CAP at a concentration of 10⁻⁴ M is capable of causing these breaks in activated human lymphocytes, human bone marrow cells, and the Raji lymphoma cell line. inchem.orgnih.gov This DNA-damaging effect is a key indicator of the compound's genotoxicity. researchgate.net The induction of these breaks suggests that DH-CAP or its subsequent metabolic products can interact directly or indirectly with the DNA backbone, leading to its cleavage. This activity has been observed consistently across different cell models, highlighting its potential role as a mediator of cellular damage in tissues like the bone marrow. nih.govannualreviews.org

A significant body of research highlights the stark difference in genotoxic potential between this compound and its parent antibiotic, chloramphenicol. While chloramphenicol itself is largely considered non-genotoxic to human cells, its metabolite, DH-CAP, exhibits significant DNA-damaging capabilities. jmb.or.krinchem.org Studies have consistently shown that DH-CAP, along with other metabolites like nitroso-chloramphenicol, induces DNA single-strand breaks, whereas chloramphenicol does not produce this effect. jmb.or.krinchem.org

The genotoxic effect of DH-CAP is observed at concentrations where chloramphenicol is inert. inchem.org For instance, DH-CAP induces DNA damage at concentrations around 1 x 10⁻⁴ M. inchem.org In contrast, chloramphenicol only exhibits a slight effect at a much higher concentration of 2 mM and is otherwise non-damaging. annualreviews.orgnih.gov This suggests that the metabolic conversion of chloramphenicol to DH-CAP by intestinal bacteria is a critical step in producing a potent genotoxic agent. nih.govnih.gov The genotoxicity of DH-CAP is considered comparable to that of nitroso-chloramphenicol, a highly reactive and toxic intermediate of chloramphenicol reduction. nih.gov

Table 1: Comparative Genotoxicity of Chloramphenicol and its Metabolites

Compound Cell Types Tested Genotoxic Effect (DNA Single-Strand Breaks) Effective Concentration Reference
This compound (DH-CAP) Human Lymphocytes, Human Marrow Cells, Raji Cells Significant ≥ 1 x 10⁻⁴ M nih.gov, inchem.org
Chloramphenicol (CAP) Human Lymphocytes, Human Marrow Cells, Raji Cells None / Weak No effect up to 1 x 10⁻³ M; slight effect at 2 mM inchem.org, nih.gov, annualreviews.org
Nitroso-chloramphenicol (nitroso-CAP) Human Lymphocytes, Raji Cells Significant ≥ 2 x 10⁻⁵ M inchem.org, annualreviews.org
Dehydro-chloramphenicol base Human Lymphocytes, Raji Cells, RiBM Cells Significant > 1 x 10⁻⁶ M (cytotoxic), ≥ 1 x 10⁻⁴ M (genotoxic) inchem.org
CAP glucuronide, CAP base, CAP alcohol Human Lymphocytes, Raji Cells, RiBM Cells None No effect up to 1 x 10⁻³ M inchem.org

The genotoxicity of this compound is closely linked to its metabolic activation via nitroreduction. annualreviews.orgnih.gov The p-nitro group on the aromatic ring is a key structural feature underlying its toxic potential. inchem.organnualreviews.org For many nitro-containing compounds, reduction of the nitro group is a prerequisite for genotoxicity, leading to the formation of reactive intermediates like nitroso and N-hydroxylamino derivatives that can damage DNA. nih.gov

Studies have shown that human bone marrow cell homogenates can catalyze the nitroreduction of DH-CAP under aerobic conditions. nih.govnih.gov This metabolic process, which is not observed with the parent chloramphenicol compound, results in the formation of the corresponding amino derivative, aminodehydrochloramphenicol. nih.govnih.gov The ability of the target tissue, such as the bone marrow, to perform this nitroreduction suggests a mechanism for in situ production of toxic intermediates that can then interact with and damage cellular DNA. annualreviews.orgnih.gov Further research on other chloramphenicol metabolites, such as nitroso-CAP (CAP-NO) and N-hydroxy-CAP (CAP-NHOH), has shown they can induce oxidative DNA damage, a process enhanced by the presence of endogenous reductants like NADH and copper ions (Cu(II)). nih.gov This suggests that the reactive intermediates formed from DH-CAP reduction could cause DNA lesions through oxidative stress mechanisms. nih.govnih.gov

Cellular Cytotoxicity and Growth Inhibition Studies (Excluding Clinical Outcomes)

Beyond direct DNA damage, this compound demonstrates significant cytotoxicity, inhibiting cell growth and survival in various cell lines. Its potency in this regard often surpasses that of the parent chloramphenicol molecule.

This compound is profoundly more cytotoxic than chloramphenicol. nih.gov Its cytotoxic effects have been documented in several human cell lines, including peripheral blood lymphocytes (PBL), Raji lymphoma cells, and an immortalized lymphoblastoid cell line derived from human bone marrow (RiBM). inchem.org The toxic effects, measured by the inhibition of ³H-thymidine incorporation into DNA, are evident at concentrations greater than 1 x 10⁻⁶ M. inchem.org

Notably, DH-CAP has been shown to be at least as toxic as nitroso-chloramphenicol, another highly cytotoxic metabolite. nih.gov At a concentration of 10⁻⁴ M, DH-CAP caused a total irreversible inhibition of myeloid colony (CFU-GM) growth and an 80% inhibition of DNA synthesis in human bone marrow cells. nih.gov Incubation with this concentration for 24 hours resulted in 65% cell death in human bone marrow cells. nih.gov Interestingly, while DH-CAP is significantly more cytotoxic than chloramphenicol (10- to 20-fold), it is less effective at inhibiting mitochondrial protein synthesis, suggesting its primary mechanism of toxicity differs from that of the parent drug and involves alternative pathways beyond mitochondrial injury. nih.gov Comparative studies also indicate that human bone marrow-derived cells may be less sensitive to the cytotoxic effects of DH-CAP than peripheral lymphocytes and Raji cells. inchem.orginchem.org

Table 2: Comparative Cytotoxicity of this compound (DH-CAP) and Chloramphenicol (CAP)

Cell Line Compound Cytotoxic Effect Concentration Reference
Human Bone Marrow Cells DH-CAP 65% cell death (24h) 10⁻⁴ M nih.gov
80% inhibition of DNA synthesis ≤ 10⁻⁴ M nih.gov
Total irreversible inhibition of CFU-GM growth ≤ 10⁻⁴ M nih.gov
Human Lymphocytes, Raji Cells, RiBM Cells DH-CAP Inhibition of ³H-thymidine incorporation > 1 x 10⁻⁶ M inchem.org
Human Lymphocytes, RiBM Cells CAP Cytotoxic effect observed > 1 x 10⁻³ M inchem.org
Raji Cells CAP Cytotoxic effect observed > 1 x 10⁻³ M inchem.org

While specific studies on the effects of this compound on cell cycle and apoptosis are limited, the actions of its parent compound, chloramphenicol, provide a basis for understanding the potential pathways affected by its analogues. Chloramphenicol has been shown to inhibit cell growth by arresting the cell cycle and inducing apoptosis. jmb.or.krjmb.or.kr

In chronic myelogenous leukemia K562 cells, chloramphenicol treatment inhibits cell growth in a dose-dependent manner. jmb.or.krjmb.or.kr This growth inhibition is associated with an arrest in the G1/S transition of the cell cycle. jmb.or.krharvard.edu This is evidenced by a decrease in the expression of key cell cycle regulatory molecules such as cyclin D1 and E2F-1. jmb.or.krjmb.or.kr Prolonged exposure to chloramphenicol also induces apoptotic cell death through a caspase-dependent pathway, confirmed by the activation of caspase-3. jmb.or.krjmb.or.kr

Similarly, in human keratinocytes, chloramphenicol inhibits proliferation by inducing oxidative stress and subsequent caspase-dependent apoptosis. nih.gov However, in other contexts, such as with activated T cells, chloramphenicol has been found to inhibit activation-induced cell death by down-regulating the expression of Fas ligand, while also inducing abnormal cell differentiation. nih.gov These varied effects of the parent compound suggest that its metabolites, like DH-CAP, could also exert complex and cell-type-specific effects on cell cycle progression and apoptotic signaling, warranting further investigation.

Advanced Analytical Methodologies for 1 Dehydro Chloramphenicol Research

Chromatographic Separation Techniques for 1-Dehydro-chloramphenicol

Chromatography is fundamental to the analysis of this compound, enabling its isolation from complex matrices and separation from structurally similar compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for this purpose.

High-performance liquid chromatography is a cornerstone for the separation and quantification of chloramphenicol (B1208) and its analogues, including this compound. Reversed-phase HPLC is the most common modality, offering excellent resolution and reproducibility.

Methodologies for the separation of chloramphenicol from its impurities often utilize C18 columns. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Isocratic elution, where the mobile phase composition remains constant, is frequently employed for its simplicity and robustness. For instance, a mobile phase composed of a boric acid solution and acetonitrile (60:45, v/v) adjusted to a pH of 3 has been successfully used to separate chloramphenicol from its degradation products. Another effective mobile phase combination is a mixture of sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v). Detection is commonly achieved using a UV detector, with a wavelength set around 270-280 nm, which is suitable for these aromatic compounds.

Typical HPLC Parameters for Chloramphenicol and Analogue Separation

ParameterConditionReference
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Methanol and aqueous buffer (e.g., boric acid, sodium pentanesulfonate)
ElutionIsocratic
DetectionUV at 270-280 nm

These HPLC methods provide the necessary selectivity to resolve this compound from chloramphenicol and other related substances, which is a critical first step for accurate quantification and further structural analysis.

Gas chromatography offers a high-resolution separation alternative for the analysis of this compound, particularly in the context of metabolite profiling. Due to the relatively low volatility of chloramphenicol and its analogues, derivatization is a common prerequisite for GC analysis. Trimethylsilyl (TMS) derivatives are frequently prepared to increase the volatility and thermal stability of the analytes.

The derivatized sample is then introduced into the GC system, which is typically equipped with a capillary column, such as a DB-1. The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the column and the carrier gas (e.g., helium). Electron capture detection (ECD) is often employed due to its high sensitivity for halogenated compounds like chloramphenicol and its derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) can also be utilized for both separation and identification.

While specific GC methods for this compound are not extensively documented, the established procedures for chloramphenicol provide a solid foundation for developing tailored methods for its dehydro analogue.

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry is an indispensable tool in the study of this compound, providing sensitive detection and detailed structural information. It is often coupled with a chromatographic separation technique to enhance specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis and confirmation of chloramphenicol and its related compounds. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the compounds eluting from the HPLC column are ionized, commonly using electrospray ionization (ESI) in the negative ion mode. The precursor ion corresponding to the deprotonated molecule of this compound would be selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer.

For chloramphenicol, the precursor ion is typically m/z 321. Common product ions that are monitored for confirmation include m/z 152, 194, and 257. Given the structure of this compound, its precursor ion would be expected at m/z 320. The fragmentation pattern would likely share some similarities with chloramphenicol, providing a basis for its identification and confirmation even at very low concentrations.

Key LC-MS/MS Parameters for Chloramphenicol Analysis

ParameterTypical SettingReference
Ionization ModeNegative Electrospray Ionization (ESI)
Precursor Ion (Chloramphenicol)m/z 321
Product Ions (Chloramphenicol)m/z 152, 194, 257
Expected Precursor Ion (this compound)m/z 320

High-resolution mass spectrometry (HRMS) plays a crucial role in the unequivocal identification of unknown compounds and the elucidation of metabolic pathways. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of a molecule. This capability is invaluable for confirming the identity of this compound and distinguishing it from other isobaric interferences.

When coupled with liquid chromatography (LC-HRMS), this technique can be used to analyze complex mixtures and identify potential metabolites of chloramphenicol. The high mass accuracy and resolution of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, enable the confident identification of compounds based on their exact mass. In-source fragmentation can also be utilized to generate fragment ions, providing further structural information that can aid in the identification of this compound and related pathway markers.

Electrochemical detection offers a highly sensitive and selective alternative for the analysis of electroactive compounds like this compound. The nitroaromatic group present in the molecule is readily reducible, making it an excellent target for electrochemical methods.

Electrochemical sensors, often based on modified glassy carbon electrodes, have been developed for the determination of chloramphenicol. These sensors can be used in tandem with HPLC systems, where the detector measures the current generated by the oxidation or reduction of the analyte as it elutes from the column. This approach can provide detection limits in the micromolar to nanomolar range. The application of these electrochemical methods to this compound is straightforward, as the electroactive nitro group is conserved in its structure. The high sensitivity and selectivity of electrochemical detection make it a powerful tool for the analysis of this compound, especially in complex biological and environmental samples.

Sample Preparation and Matrix Effects in Research Studies

Effective sample preparation is a critical prerequisite for the successful analysis of this compound. The primary objectives are to extract the target analyte from its matrix, remove interfering endogenous or exogenous components, and concentrate the sample to a level amenable to the sensitivity of the analytical instrument. The choice of protocol is highly dependent on the physicochemical properties of the analyte and the nature of the sample matrix.

Research into the biological activity of this compound often involves complex biological matrices such as bone marrow, a key target tissue for chloramphenicol-induced toxicity. nih.govnih.gov Studies have successfully utilized High-Performance Liquid Chromatography (HPLC) to analyze this compound and its metabolic products in bone marrow cell homogenates. nih.gov

While specific protocols for this compound are often adapted from well-established methods for its parent compound, the general workflow involves homogenization, extraction with an organic solvent, and subsequent purification. For cell cultures, where metabolites are secreted into the medium, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common detection method. nih.gov

Commonly employed extraction techniques for chloramphenicol and its metabolites from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov Acetonitrile and ethyl acetate (B1210297) are frequently used as extraction solvents due to their efficiency in partitioning the analytes from the aqueous biological environment. nih.govnih.gov For particularly complex or "dirty" matrices, a multi-step cleanup approach may be necessary. This can involve a preliminary protein precipitation step, followed by LLE, and purification using SPE cartridges like C18. researchgate.net

A more modern and streamlined approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Originally developed for pesticide analysis, it has been successfully adapted for veterinary drug residues, including chloramphenicol, in a wide array of biological matrices like milk, tissue, and eggs. nih.govresearchgate.net The typical QuEChERS procedure involves an initial extraction and partitioning step with acetonitrile and salts (e.g., magnesium sulfate, sodium chloride), followed by a dispersive solid-phase extraction (d-SPE) step for cleanup, using sorbents such as C18 and primary secondary amine (PSA). researchgate.netchromatographytoday.com

Table 1: Overview of Extraction Protocols for Chloramphenicol and its Metabolites in Biological Matrices
MatrixExtraction MethodKey Reagents/SorbentsAnalytical TechniqueReference
Bone Marrow HomogenatesHomogenization, ExtractionNot specified in detailHPLC nih.gov
Cell Culture Media (Hepatocytes)Metabolite detection in mediumNot specified in detailLC-MS/MS nih.gov
Milk, Eggs, Sausage, FatLLE followed by SPEAcetonitrile, NaCl, Hexane, C18 SPE columnLC-MS/MS nih.govnih.gov
MilkQuEChERSAcetonitrile, MgSO₄, NaCl, C18, PSALC-MS/MS researchgate.net
Liver, Muscle, Kidney, UrineQuEChERS with hydrolysisβ-glucuronidase, Acetonitrile, NaCl, C18, PSALC-MS/MS chromatographytoday.com

The analysis of this compound in environmental samples such as water and soil is crucial for monitoring contamination and degradation pathways. Solid-phase extraction (SPE) is a widely used and effective technique for extracting and pre-concentrating chloramphenicol and its degradation products from aqueous samples like surface water and wastewater. researchgate.net Various sorbents can be employed, with Oasis HLB and macroporous resins like XAD-16 being popular choices. researchgate.net The process typically involves passing the water sample through the SPE cartridge, washing away interferences, and eluting the retained analyte with a small volume of an organic solvent like methanol. researchgate.net This not only cleans the sample but also achieves significant concentration, enhancing detection limits. Recoveries for chloramphenicol from wastewater using SPE-HPLC methods have been reported to be as high as 94.0%. researchgate.net

For solid environmental matrices like soil, modified QuEChERS protocols have proven effective for extracting a range of contaminants. mdpi.com The procedure involves extracting the soil sample with a suitable solvent, such as acetonitrile, in the presence of water and specific salts to induce phase separation and analyte partitioning. A subsequent d-SPE cleanup step with sorbents is used to remove matrix components like lipids and pigments before analysis by gas or liquid chromatography. mdpi.com Another innovative approach for aqueous samples is the use of an ionic liquid-based aqueous two-phase system, which serves as a green and simple liquid-liquid extraction technique. nih.govexlibrisgroup.com

Table 2: Sample Preparation Techniques for Chloramphenicol and Metabolites in Environmental Matrices
MatrixPreparation MethodKey Reagents/SorbentsReported RecoveryReference
WastewaterSolid-Phase Extraction (SPE)C18 SPE column94.0% researchgate.net
Surface Water, SewageSolid-Phase Extraction (SPE)Macroporous XAD-16 resin, Methanol (eluent)96% - 108% researchgate.net
Feed Water, Milk, HoneyIonic Liquid Aqueous Two-Phase System (LLE)[Bmim]BF₄ (ionic liquid), Sodium Citrate90.4% - 102.7% nih.govexlibrisgroup.com
SoilQuEChERSAcetonitrile/water, MgSO₄, NaCl, Diatomaceous earth95.3% - 103.2% mdpi.com

Validation and Quantification Parameters for Research-Oriented Method Development

For research purposes, analytical methods must be thoroughly validated to ensure that the results are accurate, precise, and reproducible. Method validation is performed according to established guidelines, such as those from the European Commission Decision 2002/657/EC, which are often used for the analysis of veterinary drug residues. nih.govnih.gov

Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity and Working Range: The range over which the method provides results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) close to 1.0 is desired.

Accuracy (Recovery): The closeness of the mean test result to the true value. It is often assessed by analyzing spiked samples, with recoveries typically expected to be within a range of 90-110%. nih.govresearchgate.net

Precision (Repeatability and Reproducibility): The degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). For residue analysis, within-laboratory reproducibility is often required to be below 12-14%. nih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Decision Limit (CCα) and Detection Capability (CCβ): Parameters specific to the analysis of banned substances. CCα is the limit at and above which it can be concluded with a certain error probability that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a specific error probability. nih.gov

Research studies have reported a range of validation parameters for methods developed for chloramphenicol, which serve as a benchmark for its metabolites. For LC-MS/MS methods, LODs and LOQs in the low µg/kg or ng/mL range are commonly achieved. nih.govresearchgate.net

Table 3: Examples of Validation Parameters from Research Methods for Chloramphenicol
ParameterValue/RangeMatrix/MethodReference
Decision Limit (CCα)0.10 - 0.15 µg/kgVarious biological matrices (QuEChERS, LC-MS/MS) nih.gov
Detection Capability (CCβ)0.12 - 0.18 µg/kgVarious biological matrices (QuEChERS, LC-MS/MS) nih.gov
Apparent Recovery92.1% - 107.1%20+ biological matrices (LLE, SPE, LC-MS/MS) nih.gov
Within-Laboratory Reproducibility< 13.6%20+ biological matrices (LLE, SPE, LC-MS/MS) nih.gov
Limit of Detection (LOD)0.3 ng/mLWater, Milk, Honey (Ionic Liquid LLE, HPLC) nih.gov
Limit of Quantification (LOQ)1.0 ng/mLWater, Milk, Honey (Ionic Liquid LLE, HPLC) nih.gov
Linear Range2 - 1,000 ng/mLWater, Milk, Honey (Ionic Liquid LLE, HPLC) nih.gov

Ecological and Environmental Fate of 1 Dehydro Chloramphenicol

Occurrence and Distribution of Chloramphenicol (B1208) and its Metabolites in Environmental Compartments

Chloramphenicol and its metabolites are frequently detected in various environmental matrices, including wastewater and soil, primarily due to anthropogenic activities such as pharmaceutical manufacturing, agricultural runoff, and improper disposal of unused medications. The concentrations of chloramphenicol in these compartments can vary significantly depending on the proximity to sources of contamination and the efficiency of wastewater treatment processes.

Environmental CompartmentReported Concentration of ChloramphenicolKey Sources
Wastewater Influentng/L to µg/LHospital effluent, pharmaceutical industry discharge, domestic sewage
Wastewater Effluentng/LIncomplete removal during treatment
River Waterng/LDischarge from wastewater treatment plants, agricultural runoff
Soilµg/kgApplication of contaminated manure, irrigation with treated wastewater

While data on the specific concentrations of 1-Dehydro-chloramphenicol in the environment are limited, its presence is intrinsically linked to the microbial degradation of the parent compound.

Microbial Degradation Pathways of Chloramphenicol in Environmental Settings and Potential Formation/Fate of this compound

The primary mechanism for the dissipation of chloramphenicol in the environment is microbial degradation. A diverse range of microorganisms have demonstrated the ability to transform this antibiotic into various metabolites, with oxidation being a key initial step.

Identification of Environmental Microorganisms Exhibiting Chloramphenicol Degradation and Metabolite Formation

Several bacterial species isolated from environmental samples have been identified as capable of degrading chloramphenicol. Among the most studied is Sphingobium sp. CAP-1 , a bacterium isolated from activated sludge that can utilize chloramphenicol as a sole source of carbon and nitrogen. Other microorganisms, such as Caballeronia sp. and Streptomyces sp., have also been implicated in the biotransformation of this antibiotic.

These microorganisms possess specific enzymes that catalyze the initial steps of chloramphenicol breakdown. Research has highlighted the role of oxidoreductases, including dehydrogenases, in the modification of the chloramphenicol molecule.

Proposed Catabolic Pathways for Chloramphenicol and its Oxidized Derivatives in Environmental Bioremediation

The microbial catabolism of chloramphenicol is a complex process involving multiple enzymatic reactions. A key initial step is the oxidation of the hydroxyl groups on the propanediol (B1597323) side chain.

Recent studies have elucidated a pathway where the C1-hydroxyl group of a chloramphenicol intermediate is dehydrogenated. This enzymatic reaction leads to the formation of a ketone group at the C1 position, resulting in a compound structurally consistent with this compound.

Proposed Initial Steps in the Microbial Degradation of Chloramphenicol:

Oxidation of the C3-hydroxyl group: This initial oxidation is often catalyzed by a glucose-methanol-choline (GMC)-type flavoenzyme, leading to the formation of an aldehyde intermediate (D-CAP).

Further oxidation of the C3-aldehyde: The aldehyde can be further oxidized to a carboxylic acid, forming O-CAP.

Dehydrogenation of an intermediate: A crucial step in the formation of a dehydro- (B1235302) a metabolite is the dehydrogenation of the C1-hydroxyl group of an intermediate like D-CAP. This reaction has been observed in bacteria such as Caballeronia sp. PC1, yielding a product referred to as dD-CAP, which corresponds to the structure of this compound.

The subsequent fate of this compound in the environment is an area of ongoing research. It is hypothesized that the molecule undergoes further degradation, potentially involving the cleavage of the amide bond and the breakdown of the aromatic ring, ultimately leading to mineralization.

Influence of Environmental Factors on this compound Persistence and Transformation

The persistence and transformation of this compound in the environment are influenced by a variety of abiotic and biotic factors. While specific data for this metabolite are scarce, general principles of organic contaminant fate can be applied.

Key Environmental Factors:

Temperature: Microbial activity, and thus the rate of biodegradation, is generally temperature-dependent. Higher temperatures, up to an optimal point for the degrading microorganisms, can accelerate the transformation of this compound.

pH: The pH of the soil or water can affect both the chemical stability of the molecule and the activity of microbial enzymes responsible for its degradation.

Oxygen Availability: The initial oxidative steps in chloramphenicol degradation are typically aerobic. Therefore, the presence of oxygen is crucial for the formation of this compound and its subsequent breakdown.

Organic Matter Content: In soil, the presence of organic matter can influence the bioavailability of this compound to microorganisms through adsorption processes.

Microbial Community Composition: The abundance and diversity of microbial populations with the enzymatic capacity to degrade chloramphenicol and its metabolites will directly impact the transformation rate of this compound.

Future Research Directions and Unexplored Avenues for 1 Dehydro Chloramphenicol

Comprehensive Elucidation of Enzymatic Systems and Genetic Determinants for 1-Dehydro-chloramphenicol Biotransformation

The biotransformation of chloramphenicol (B1208) to this compound is a critical first step in its microbial degradation and inactivation. Future research must focus on a more complete characterization of the enzymes and genes involved in this process.

Initial studies have successfully identified that the oxidation of the C3-hydroxyl group of chloramphenicol produces an aldehyde, this compound (also referred to as D-CAP or chloramphenicol aldehyde) nih.govnih.gov. This transformation is a key step in detoxification and has been observed in various microorganisms. A novel glucose-methanol-choline (GMC) oxidoreductase has been identified as responsible for this oxidation in Sphingomonas sp. and Caballeronia sp. nih.govnih.govresearchgate.net. In the family Sphingomonadaceae, this enzyme has been specifically named CmO and is part of a gene cluster that includes genes like pnbAB, which are involved in the further breakdown of chloramphenicol metabolites nih.gov.

A summary of the key enzymatic systems identified to date is presented below.

Enzyme/Enzyme SystemGene(s)Source Organism/SystemFunction
GMC Oxidoreductase capOSphingomonas sp., Caballeronia sp.Catalyzes the two-step oxidation of the C3-OH group of chloramphenicol to a carboxyl group, with this compound as the intermediate nih.govnih.govresearchgate.net.
CmO Oxidase cmOSphingomonadaceae (e.g., Sphingobium sp. CAP-1)A novel oxidase that inactivates chloramphenicol by oxidizing the C3-hydroxyl group nih.gov.
CAP Alcohol Dehydrogenase (CAP-ADH-SC) & CAP Aldehyde Dehydrogenase (CAP-ALDHSC) Not specifiedSphingobium sp. CAP-1Function as dedicated enzymes for the dual oxidation of chloramphenicol researchgate.net.
Cytochrome P-450 Not applicableRat liver microsomesMediates the initial oxidation of chloramphenicol to chloramphenicol aldehyde nih.gov.

Future work should aim to discover and characterize novel enzymes from a wider range of environmental and clinical microbes. Understanding the genetic regulation, substrate specificity, and catalytic mechanisms of these enzymes will be vital for applications in bioremediation and for overcoming antibiotic resistance.

Advanced Mechanistic Studies on the Interaction of this compound with Cellular Macromolecules Beyond DNA Damage

Research has indicated that this compound is significantly more cytotoxic than its parent compound and induces DNA single-strand breaks, with its genotoxicity likely linked to the nitroreduction of its p-NO2 group by target tissues nih.gov. However, the full spectrum of its interactions with other cellular macromolecules remains a critical and underexplored area.

The parent compound, chloramphenicol, is known to inhibit protein synthesis by binding to the 50S subunit of the bacterial ribosome and blocking the peptidyl transferase step targetmol.comdrugbank.com. Recent studies using cryo-electron tomography have revealed that chloramphenicol's interaction with the ribosome can lead to an accumulation of translation elongation states and extensive ribosome collisions, suggesting an activation of cellular stress responses that go beyond simple protein synthesis inhibition nih.gov.

Given its structural similarity and increased reactivity as an aldehyde, future research should investigate whether this compound:

Interacts with the ribosome: Does it bind to the peptidyl transferase center or other ribosomal components, and how does this interaction differ from that of chloramphenicol?

Targets other proteins: Aldehydes are reactive functional groups capable of forming adducts with proteins. It is plausible that this compound could covalently modify and inactivate key cellular enzymes. Mechanistic studies have shown that chloramphenicol itself can cause mechanism-based inactivation of cytochrome P450 enzymes rsc.org. The potential for its aldehyde metabolite to do so, perhaps more potently, is a key unanswered question.

Affects membrane integrity or function: The impact of this metabolite on the bacterial cell membrane is currently unknown.

Advanced studies are needed to move beyond DNA damage and explore these alternative macromolecular targets to fully comprehend the compound's cytotoxicity and biological role.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Fully Map Pathways Involving this compound

The application of "omics" technologies has already proven invaluable in understanding the initial steps of chloramphenicol degradation. Integrated multi-omics approaches, combining metagenomics, metatranscriptomics, and proteomics, have been instrumental in elucidating the comprehensive biotransformation pathway of chloramphenicol in microbial consortia nih.govnih.govresearchgate.netbohrium.com.

Specifically, proteomics has been used to identify the upregulation of enzymes like the GMC oxidoreductase in the presence of chloramphenicol nih.gov. Metatranscriptomic data has further confirmed the expression patterns of the responsible genes, such as capO, during the degradation process nih.gov. These powerful approaches provide a holistic view of the metabolic and regulatory networks that respond to the presence of the antibiotic.

Future research should leverage these technologies to focus specifically on the downstream fate of this compound. Key research questions include:

Metabolomics: What are the subsequent metabolites formed from this compound? Untargeted metabolomic analyses can map the complete degradation pathway, identifying all intermediates until mineralization.

Proteomics and Transcriptomics: How does the cell's proteome and transcriptome change in response to exposure to this compound specifically? This could reveal previously unknown stress response pathways or cellular targets affected by this reactive aldehyde.

By applying these systems-level analyses, researchers can construct a complete map of the metabolic pathways involving this compound and understand its broader impact on cellular physiology.

Development of Standardized Reference Materials and Inter-Laboratory Comparability for Research Quantitation

Accurate and reproducible quantification is the bedrock of reliable scientific research. For the parent compound, chloramphenicol, certified reference materials (CRMs) and pharmaceutical secondary standards are readily available from various national and international bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) fishersci.com. These standards are essential for calibrating analytical instruments and ensuring the quality and comparability of data across different laboratories.

In stark contrast, there appears to be a lack of commercially available, certified reference standards for this compound. This absence presents a significant obstacle to research on this specific metabolite. Without a well-characterized standard, it is challenging to:

Perform accurate quantification in biological and environmental samples.

Validate new analytical methods.

Ensure consistency and comparability of results between different research groups.

Investigation of this compound's Role in the Broader Context of Chloramphenicol Resistance Mechanisms, if any, beyond Direct Inactivation (e.g., as a signaling molecule or intermediate)

The most well-documented role of this compound in antibiotic resistance is as the first product in a direct inactivation pathway nih.govresearchgate.net. The enzymatic oxidation of chloramphenicol to this aldehyde intermediate, and its subsequent oxidation to the inactive carboxy-chloramphenicol, is a detoxification strategy employed by resistant bacteria researchgate.net.

However, the broader context of chloramphenicol resistance is complex, involving multiple mechanisms such as drug efflux pumps, enzymatic modification via acetylation or phosphorylation, and target site mutations nih.govtaylorandfrancis.com. Currently, there is no evidence to suggest that this compound plays a role in these other resistance mechanisms.

This knowledge gap presents a compelling avenue for future investigation. It is conceivable that as a reactive metabolite, this compound could function as more than just a passive intermediate in a degradation pathway. Future research should explore whether it could act as:

A signaling molecule: Could it modulate the expression of other resistance genes? For example, could its presence trigger the upregulation of efflux pumps or other detoxification enzymes, thereby contributing to a more robust, multi-faceted resistance phenotype?

An intermediate in other pathways: Beyond its role in detoxification, could it be shunted into other metabolic or regulatory pathways within the cell?

Investigating these potential alternative roles is essential for a complete understanding of bacterial responses to chloramphenicol and may uncover novel, indirect mechanisms of antibiotic resistance.

Q & A

Q. How should conflicting data on this compound’s metabolic stability be addressed in pharmacokinetic studies?

  • Methodological Answer : Conduct interspecies comparisons (e.g., human vs. rat liver microsomes) to identify species-specific metabolism. Use stable isotope-labeled internal standards in LC-MS/MS to minimize matrix effects. Cross-validate findings with in vivo pharmacokinetic sampling (e.g., serial blood draws in rodent models) .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies investigating this compound’s potential teratogenicity?

  • Methodological Answer : Follow OECD Test No. 414 (prenatal developmental toxicity study) for animal research. Include independent ethical review board (IRB) approval and adhere to ARRIVE 2.0 guidelines for reporting. Use alternative methods like embryonic stem cell tests (ESTs) to reduce vertebrate use .

Q. How can researchers avoid common pitfalls in literature reviews on this compound’s antimicrobial resistance mechanisms?

  • Methodological Answer : Apply PRISMA frameworks for systematic reviews. Critically appraise sources using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Differentiate primary studies (e.g., mechanistic in vitro work) from secondary reviews to avoid citation bias .

Data Presentation and Publication

Q. What are the optimal practices for visualizing this compound’s chemical interactions in manuscripts?

  • Methodological Answer : Use PyMOL or Chimera for 3D protein-ligand interaction diagrams. Limit figures to 2–3 key structures; avoid overcrowding with excessive labels. Provide high-resolution TIFF/EPS files and ensure color accessibility (e.g., CVD-friendly palettes) .

Q. How should supplementary materials for this compound studies be curated to enhance transparency?

  • Methodological Answer : Include raw datasets (e.g., NMR spectra, MIC tables) in machine-readable formats (CSV, XML). Annotate experimental protocols with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or Figshare with persistent identifiers (DOIs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.